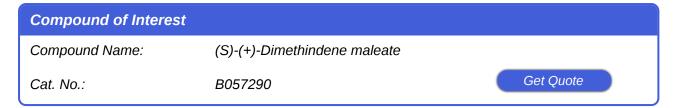


(S)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Histamine Receptor Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the H1 histamine receptor affinity of **(S)- (+)-Dimethindene maleate**, a selective antagonist. The document collates quantitative binding data, outlines detailed experimental methodologies for receptor affinity studies, and visualizes key biological and experimental processes.

Core Data Presentation: H1 Receptor Affinity

The affinity of **(S)-(+)-Dimethindene maleate** for the H1 histamine receptor has been quantified using various in vitro methods. The data presented below is crucial for understanding its potency and selectivity.



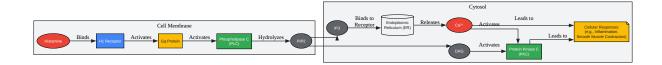
Ligand	Parameter	Value	Species/Tissue	Reference
(S)-(+)- Dimethindene maleate	pKi	7.48	Not Specified	[1][2][3]
(S)-(+)- Dimethindene maleate	pA2	7.48	Not Specified	
(-)-Dimethindene	pA2	~9.3	Guinea-pig ileum	_
(+)- Dimethindene	pA2	7.7	Guinea-pig ileum	
Dimethindene maleate (racemic)	pA2	9.3	Guinea-pig ileum	
Dimethindene maleate (racemic)	Ki	1.5 x 10 ⁻⁹ M	Guinea-pig cerebral cortex	-

Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, representing the antagonist's potency in a functional assay.

H1 Histamine Receptor Signaling Pathway

The H1 histamine receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in allergic and inflammatory responses.[4][5] Upon activation by histamine, the receptor initiates a signaling cascade through the Gq/11 family of G-proteins.[4][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of proinflammatory cytokines.[5]





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Caption: H1 Histamine Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of receptor affinity. Below are representative methodologies for radioligand binding and functional assays for the H1 histamine receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive binding assay to determine the inhibitory constant (Ki) of a test compound like **(S)-(+)-Dimethindene maleate**.

1. Materials:

- Membrane Preparation: Membranes from cells expressing the human H1 histamine receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]Mepyramine (a radiolabeled H1 antagonist).
- Test Compound: (S)-(+)-Dimethindene maleate.
- Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.



2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of **(S)-(+)-Dimethindene maleate**. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
- Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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start -> prepare; prepare -> incubate; incubate -> filter; filter ->
count; count -> analyze; analyze -> end; }

Caption: Radioligand Binding Assay Workflow.

Functional Assay (Schild Analysis)

This protocol outlines a method to determine the pA2 value of an antagonist using a functional assay, such as measuring the contraction of guinea-pig ileum smooth muscle.

1. Materials:

- Tissue Preparation: Isolated guinea-pig ileum segments.
- Organ Bath: A temperature-controlled organ bath with a physiological salt solution (e.g., Tyrode's solution), bubbled with carbogen (95% O2, 5% CO2).
- · Agonist: Histamine.
- Antagonist: (S)-(+)-Dimethindene maleate.
- Isotonic Transducer and Recording System.

2. Procedure:

- Tissue Equilibration: Mount the ileum segment in the organ bath and allow it to equilibrate under a resting tension.
- Control Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the resulting muscle contraction.
- Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of (S)-(+) Dimethindene maleate for a predetermined time.
- Second Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.
- Repeat: Repeat steps 3 and 4 with different concentrations of the antagonist.

3. Data Analysis:

- Plot the log of the histamine concentration versus the response for each antagonist concentration.
- Determine the EC50 of histamine in the absence and presence of each concentration of the antagonist.



- Calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence.
- Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.
- The x-intercept of the Schild plot gives the pA2 value. A slope of 1 suggests competitive antagonism.

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